molecular formula C10H10N2O2S2 B1299572 N-(4-aminophenyl)thiophene-2-sulfonamide CAS No. 61864-03-7

N-(4-aminophenyl)thiophene-2-sulfonamide

Cat. No.: B1299572
CAS No.: 61864-03-7
M. Wt: 254.3 g/mol
InChI Key: ATFRCVPEZYMYPH-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)thiophene-2-sulfonamide is an organic compound with the molecular formula C10H10N2O2S2 and a molecular weight of 254.33 g/mol . This compound features a thiophene ring substituted with a sulfonamide group and an aminophenyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)thiophene-2-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced sulfonamides, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

N-(4-aminophenyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This mechanism is similar to that of other sulfonamide-based drugs, which inhibit the synthesis of folic acid in bacteria, thereby exerting antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)thiophene-2-sulfonamide
  • N-(4-aminophenyl)thiophene-2-sulfonamide
  • 2-Thiophenesulfonamide, N-(4-aminophenyl)-

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-(4-aminophenyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFRCVPEZYMYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368024
Record name 2-Thiophenesulfonamide, N-(4-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61864-03-7
Record name 2-Thiophenesulfonamide, N-(4-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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